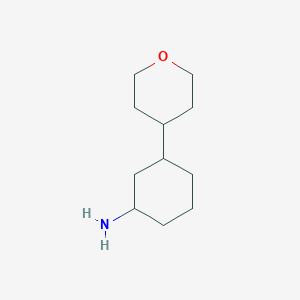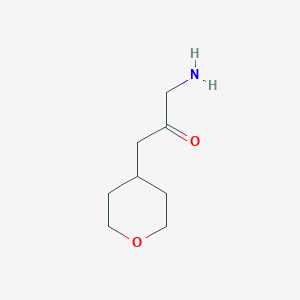
1-Amino-3-(oxan-4-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(oxan-4-yl)propan-2-one typically involves the reaction of oxan-4-yl derivatives with amino-propanone precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize impurities. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反应分析
Types of Reactions
1-Amino-3-(oxan-4-yl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives .
科学研究应用
1-Amino-3-(oxan-4-yl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Amino-3-(oxan-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
相似化合物的比较
Similar Compounds
Similar compounds to 1-Amino-3-(oxan-4-yl)propan-2-one include:
- 1-Amino-3-(oxan-2-yl)propan-2-one
- 1-Amino-3-(oxan-3-yl)propan-2-one
- 1-Amino-3-(oxan-5-yl)propan-2-one
Uniqueness
This compound is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
1-amino-3-(oxan-4-yl)propan-2-one |
InChI |
InChI=1S/C8H15NO2/c9-6-8(10)5-7-1-3-11-4-2-7/h7H,1-6,9H2 |
InChI 键 |
KGIZLSWYMCKVRJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1CC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)
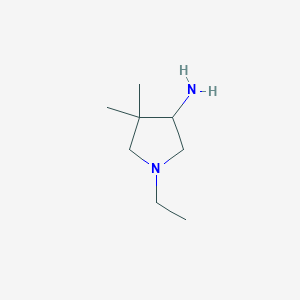
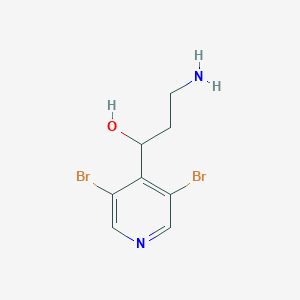
![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B13173760.png)

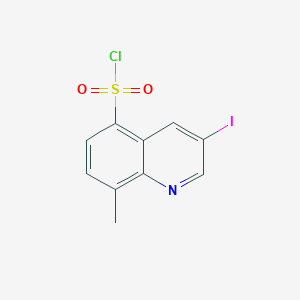
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
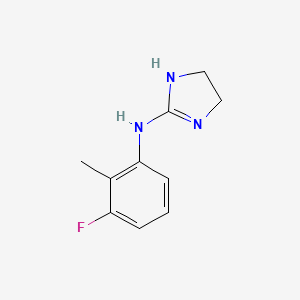

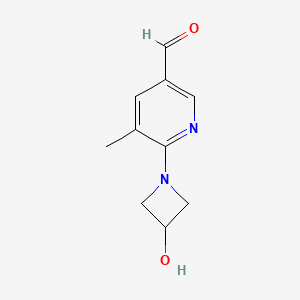
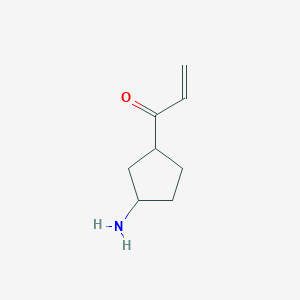
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)

